B1150209 Anti-PIKFyve

Anti-PIKFyve

Cat. No.: B1150209
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Functional Overview of PIKfyve

PIKfyve (phosphoinositide kinase for five position containing a FYVE finger) is a 2098-amino-acid lipid kinase encoded by the PIKFYVE gene. It catalyzes the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). The enzyme’s structure includes a conserved FYVE domain that binds PtdIns3P, enabling its localization to endosomal membranes. Additional domains, such as a chaperonin-like region and a lipid kinase-specific catalytic domain, facilitate interactions with regulatory proteins like Vac14 and Fig4, which stabilize PIKfyve’s activity.

PIKfyve is critical for maintaining endolysosomal system integrity. Its inhibition disrupts lysosomal fission, leading to vacuolation and impaired cargo trafficking. For example, dominant-negative PIKfyve mutants or pharmacological inhibitors cause enlarged endosomes and lysosomes, blocking autophagy and receptor recycling. PIKfyve also regulates ion channels on lysosomal membranes, influencing calcium signaling and pH homeostasis.

Table 1: Key Functional Domains of PIKfyve

Domain Function Localization Signal
FYVE finger Binds PtdIns3P Endosomal membranes
Chaperonin-like Mediates protein-protein interactions Cytoplasmic complexes
Catalytic Phosphorylates PtdIns3P to PtdIns(3,5)P₂ Membrane-associated

Biological Significance of PtdIns(3,5)P₂ and PtdIns5P Production

PtdIns(3,5)P₂ and PtdIns5P are low-abundance lipids with outsized roles in cellular regulation. PtdIns(3,5)P₂ governs:

  • Endosomal Maturation : It promotes scission of intraluminal vesicles during multivesicular body formation, a process critical for degrading receptors like EGFR.
  • Lysosomal Homeostasis : PtdIns(3,5)P₂ regulates lysosomal fission and ion transport. Mice lacking PIKfyve in skeletal muscle develop systemic insulin resistance due to defective lysosomal function.
  • Autophagy : PtdIns(3,5)P₂ recruits proteins such as ATG18 to autophagosomal membranes, facilitating autophagosome-lysosome fusion.

PtdIns5P, though less studied, modulates nuclear processes. It binds chromatin modifiers like ING2 to regulate gene expression and may influence tumor suppressor pathways. Imbalances in these lipids are linked to neurodegenerative diseases (e.g., Charcot-Marie-Tooth) and cancer.

Table 2: Biological Roles of PIKfyve-Derived Lipids

Lipid Cellular Process Key Effectors Disease Association
PtdIns(3,5)P₂ Endosomal trafficking SNX17, Retriever complex Neurodegeneration, cancer
PtdIns5P Transcriptional regulation ING2, TIP5 Cancer, metabolic disorders

Emergence of PIKfyve Inhibitors as Research Tools

PIKfyve inhibitors have become indispensable for dissecting its biological roles. Two classes dominate:

  • Small-Molecule Inhibitors :
    • YM201636 : A cell-permeable compound that inhibits PIKfyve with an IC₅₀ of 33 nM. It blocks PtdIns(3,5)P₂ production within minutes, inducing vacuolation in fibroblasts and cancer cells.
    • Apilimod : Originally developed for autoimmune diseases, it selectively targets PIKfyve (IC₅₀ = 14 nM) and suppresses viral entry (e.g., SARS-CoV-2) by disrupting endosomal trafficking.
  • Degraders :
    • PIK5-12d : A first-in-class proteolysis-targeting chimera (PROTAC) that degrades PIKfyve via the ubiquitin-proteasome system. It exhibits a DC₅₀ of 1.48 nM in prostate cancer cells and blocks autophagy more effectively than traditional inhibitors.

These tools have revealed PIKfyve’s therapeutic potential. In pancreatic ductal adenocarcinoma (PDAC), PIKfyve inhibition forces tumor cells to rely on de novo lipid synthesis, creating synthetic lethality with KRAS inhibitors. Similarly, in B-cell lymphomas, PIKfyve ablation triggers lysosomal stress and apoptosis.

Table 3: Select PIKfyve Inhibitors and Applications

Inhibitor Mechanism IC₅₀/DC₅₀ Research Application
YM201636 ATP-competitive 33 nM Lysosomal biology studies
Apilimod Allosteric 14 nM Antiviral and oncology research
PIK5-12d PROTAC-mediated degradation 1.48 nM Prostate cancer models

Properties

Origin of Product

United States

Scientific Research Applications

Antiviral Applications

1. SARS-CoV-2 Inhibition
Recent studies have highlighted the potential of Anti-PIKFyve compounds as antiviral agents against SARS-CoV-2. The dual inhibitor UNI418 was identified as effective in preventing viral entry by inhibiting the proteolytic activation of cathepsins necessary for viral endosomal escape. This compound demonstrated significant antiviral activity in cellular models, suggesting its potential as a therapeutic agent against COVID-19 .

2. Efficacy Against Variants
Research on various PIKfyve inhibitors, such as XMU-MP-7 and apilimod, revealed their potent antiviral effects against multiple variants of SARS-CoV-2, including Alpha, Beta, Delta, and Omicron. These inhibitors showed lower effective concentration (EC50) values compared to standard antiviral drugs like Remdesivir, indicating their superior efficacy .

Inhibitor EC50 (nM) Activity Against Variants
XMU-MP-712.4Effective against Alpha, Beta, Delta
Apilimod<6.9Effective against all tested variants

Cellular Biology Applications

1. Lysosomal Function and Homeostasis
Inhibition of PIKfyve leads to lysosomal enlargement and dysfunction due to impaired trafficking processes. Studies have shown that PIKfyve inhibitors can induce lysosomal disorders by disrupting the normal homeostasis of lysosomes, which is critical for cellular waste management and metabolism .

2. Melanosome Dynamics
Research indicates that PIKfyve activity is crucial for the homeostasis of melanosomes, organelles responsible for pigment synthesis in melanocytes. Inhibition of PIKfyve resulted in altered melanosome morphology and function without affecting pigment synthesis directly . This suggests potential applications in understanding pigmentation disorders.

Case Studies

Case Study 1: Viral Infection Dynamics
A study involving the use of XMU-MP-7 demonstrated its ability to prevent SARS-CoV-2 from entering host cells by blocking endocytosis pathways regulated by PIKfyve. This study provided insights into how targeting endosomal pathways can effectively inhibit viral infections .

Case Study 2: Lysosomal Disorders
Another investigation focused on the effects of PIKfyve inhibition on pancreatic acinar cells revealed that inhibiting this enzyme could enhance secretion processes while preventing cellular damage from toxic stimuli. This highlights the dual role of PIKfyve as both a facilitator of normal cellular processes and a potential target for therapeutic intervention in pancreatic diseases .

Comparison with Similar Compounds

Anti-PIKFYVE Antibodies vs. Other Antibodies

Parameter This compound (Clone R159.4.3C9) This compound (ab62467) This compound (13361-1-AP)
Host Species Mouse Rabbit Rabbit
Clonality Monoclonal Polyclonal Polyclonal
Applications WB WB, ELISA WB, IF, IHC
Specificity All human isoforms (Q9Y2I7-1 to -4) Full-length PIKFYVE Full-length PIKFYVE
Cross-Reactivity Human only (expected) Human, zebrafish Human, mouse
Key Research Use Quantifying PIKFYVE in prion disease Cataract mutation studies ER stress and TRPV2 colocalization

Key Findings :

  • Clone R159.4.3C9 is preferred for isoform-specific studies due to its defined epitope .
  • Polyclonal antibodies (ab62467, 13361-1-AP) are broader in application but may exhibit batch variability .

Small-Molecule PIKFYVE Inhibitors vs. Related Kinase Inhibitors

Compound Target IC₅₀/EC₅₀ Mechanism Selectivity Therapeutic Focus
WX8 PIKFYVE <100 nM Blocks PtdIns(3,5)P2 synthesis Selective over PI5P4Kγ Cancer (e.g., glioblastoma)
Apilimod PIKFYVE 10–30 nM Competitive ATP inhibition Moderate (off-target: PI3K) Autoimmune disorders
LY266097 PI5P4Kγ 1.2 µM Inhibits PI5P4K lipid kinase activity Selective over PIKFYVE Metabolic diseases
CAS 340736-76-7 PIKFYVE N/A Structural mimic of PtdIns(3,5)P2 High (BBB-penetrant) Neurodegenerative research

Key Findings :

  • WX8 exploits cancer cell dependency on PIKFYVE due to PIP5K1C deficiency, sparing normal cells .
  • Apilimod shows dual activity against PIKFYVE and PI3K, limiting specificity but broadening therapeutic scope .
  • LY266097 targets PI5P4Kγ, a parallel pathway to PIKFYVE, with distinct roles in insulin signaling .

Cross-Reactivity and Selectivity Challenges

  • This compound antibodies may cross-react with TRPV2 or CHOP in certain assays, necessitating validation via knockout controls .
  • Small-molecule inhibitors like apilimod require dose optimization to minimize off-target effects on PI3K .

Antibody-Based Studies

  • Prion Disease : this compound antibodies identified ER-PNS dilations in prion-infected mice, linking PIKFYVE dysfunction to neurodegeneration .
  • Congenital Cataracts : Mutations in PIKFYVE were validated using ab62467 in zebrafish models, highlighting its role in lens development .

Inhibitor-Based Studies

  • Cancer Therapy : WX8 selectively kills PIKFYVE-dependent cancers by disrupting lysosomal homeostasis .
  • Neuroprotection : CAS 340736-76-7 reduced neuroinflammation in preclinical models, suggesting BBB-penetrant PIKFYVE inhibitors as Alzheimer’s candidates .

Preparation Methods

Core Structural Scaffolds and Synthetic Routes

The patent WO2020009971A1 discloses a series of PIKFyve inhibitors based on a pyrimidine-morpholine scaffold. The general structure (Formula I) includes a central pyrimidine ring substituted with morpholine and aryl groups. A representative synthesis involves:

  • Nucleophilic substitution : Reacting 4-(2,6-dichloropyrimidin-4-yl)morpholine with tert-butyl-N-(2-hydroxyethyl)carbamate to introduce a carbamate-protected amine side chain.

  • Condensation : Treating the intermediate with hydrazine hydrate followed by m-tolualdehyde to form a hydrazone linkage.

  • Acylation and deprotection : Coupling the hydrazone intermediate with linkers using 3-(tert-butoxy)-3-oxopropanoic acid and HATU, followed by trifluoroacetic acid (TFA)-mediated deprotection to yield final compounds.

Table 1: Representative Small-Molecule PIKFyve Inhibitors

CompoundSubstituent (R7)Linker StructureYield (%)
7a-CH2CH2NHCO-C3 alkyl48
7b-CH2CH2O-PEG252
7j-CH2CH2S-C6 alkyl45

Data adapted from Schemes 1–2 in.

Key Synthetic Challenges

  • Regioselectivity : Ensuring proper substitution at the pyrimidine C2 and C6 positions requires controlled reaction conditions.

  • Stability of intermediates : Hydrazone formation necessitates anhydrous conditions to prevent hydrolysis.

  • Purification : Final compounds often require chromatography on silica gel with dichloromethane/methanol gradients.

Development of PIKFyve-Targeted PROTAC Degraders

PROTACs targeting PIKFyve combine a small-molecule inhibitor "warhead" with an E3 ubiquitin ligase ligand to induce protein degradation. These heterobifunctional molecules offer advantages over traditional inhibitors, including sustained target suppression and reduced off-target effects.

Design Rationale and Warhead Selection

Compound 1 (apilimod), a Phase II clinical candidate, was selected as the warhead due to its high affinity for PIKFyve (IC50 = 33 nM). Computational modeling revealed that its pyridyl moiety occupies a solvent-exposed region, enabling linker attachment without disrupting binding.

Synthesis of PROTACs

The synthesis involves tethering apilimod to a VHL ligand via polyethylene glycol (PEG) or alkyl linkers:

  • Warhead modification : Apilimod’s pyridyl group is functionalized with a carboxylic acid handle using tert-butyl-(4-(2-hydroxyethyl)phenyl) carbamate.

  • Linker conjugation : The carboxylic acid is coupled to the VHL ligand (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) using HATU and triethylamine.

  • Deprotection : TFA-mediated removal of tert-butyl groups yields the final PROTAC.

Table 2: PROTAC Degraders and Their Degradation Efficiency

PROTACLinker LengthDC50 (nM)Max Degradation (%)
PIK5-7aC3 alkyl10.292
PIK5-12dPEG45.898
PIK5-12dNInactive>1000<5

DC50 = half-maximal degradation concentration; Data from.

Analytical and Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

  • Purity assessment : Final compounds are analyzed using reverse-phase HPLC with C18 columns and acetonitrile/water gradients.

  • Conditions : Flow rate = 1 mL/min, detection at 254 nm.

Western Blotting

PIKfyve degradation is validated using:

  • Antibodies : Rabbit anti-PIKfyve (1:1000 dilution) and mouse anti-β-actin (1:5000).

  • Sample preparation : Cells are lysed in RIPA buffer, and 40–80 µg of protein is separated on 4–12% Bis-Tris gels.

Lipid Kinase Assays

  • PI(3,5)P2 quantification : Radiolabeled ATP is used to measure PIKfyve activity in the presence of inhibitors.

  • IC50 determination : Dose-response curves are generated using GraphPad Prism.

Challenges in this compound Compound Development

Off-Target Effects

  • Vacuolization : All PIKFyve inhibitors induce cytoplasmic vacuoles due to endolysosomal dysfunction, complicating in vivo dosing.

  • Selectivity : PROTACs minimize off-target effects but require optimization of linker length and E3 ligase recruitment.

Solubility and Bioavailability

  • Formulation : Apilimod derivatives exhibit poor aqueous solubility, necessitating nanoformulation or prodrug strategies.

  • Plasma stability : PEG linkers in PROTACs improve pharmacokinetics but increase molecular weight (>900 Da) .

Q & A

Q. What experimental approaches are recommended for validating Anti-PIKFYVE antibody specificity in Western blotting?

To confirm specificity, use recombinant proteins (e.g., AviTag-6xHis-tagged fragments corresponding to human PIKFYVE’s N-terminal half) as immunogens . Validate against all four spliced isoforms of human PIKFYVE (UniProt Q9Y2I7-1 to Q9Y2I7-4) and test in cell lysates such as HepG2 (10 µg) or HL-60 (20 µg) at antibody concentrations of 1.0–2.0 µg/mL . Include controls like knockout cell lines or siRNA-mediated PIKFYVE knockdown to rule out cross-reactivity .

Q. How to optimize Western blotting conditions for detecting PIKFYVE using clone R159.4.3C9?

Optimize lysate preparation (e.g., RIPA buffer with protease inhibitors) and transfer conditions to preserve high molecular weight isoforms. Use 1.0 µg/mL antibody for HepG2 lysates and 2.0 µg/mL for HL-60 lysates . Normalize protein loading using housekeeping genes (e.g., ACTB) and validate with secondary antibodies pre-adsorbed against non-target species to reduce background .

Advanced Research Questions

Q. How to resolve cross-reactive bands observed in Western blotting with this compound antibodies?

Cross-reactive bands (e.g., noted in prion-infected mouse brain lysates ) can be addressed by:

  • Performing immunoprecipitation followed by mass spectrometry to identify non-target proteins.
  • Validating findings with orthogonal methods (e.g., immunofluorescence colocalization with PIKFYVE-GFP constructs).
  • Using isoform-specific primers or CRISPR-edited cell lines to confirm target expression .

Q. What methodologies are effective in analyzing PIKFYVE's role in cellular processes like endosome maturation?

Combine genetic perturbation (e.g., PIKFYVE inhibitors like YM201636) with live-cell imaging of endosomal markers (e.g., spEGFP-KDEL for ER-PNS dilation tracking ). Quantify changes in phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2) levels via lipidomics or FRET-based biosensors. Use confocal microscopy to correlate PIKFYVE localization with organelle morphology in disease models (e.g., prion infection) .

Q. How to address discrepancies in PIKFYVE protein quantification across different experimental models?

Discrepancies may arise from cell-type-specific isoform expression or post-translational modifications. Mitigate by:

  • Standardizing lysate preparation protocols (e.g., buffer composition, centrifugation speed).
  • Using tandem epitope tags (e.g., HA-FLAG) for absolute quantification via immunoprecipitation and LC-MS/MS.
  • Cross-validating with RNA-seq data to correlate protein and transcript levels .

Q. What strategies should be employed when integrating conflicting data from PIKFYVE functional studies?

Apply evidence hierarchy principles :

  • Prioritize studies with orthogonal validation (e.g., genetic rescue experiments alongside pharmacological inhibition).
  • Perform meta-analyses of independent datasets to identify consensus pathways (e.g., PIKFYVE’s role in mTOR signaling).
  • Use systematic review frameworks like PRISMA to assess bias and reproducibility across models .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable PIKFYVE/ACTB ratios in OphA-treated cells ), employ sensitivity analyses to test robustness against experimental parameters (e.g., antibody lot variability, lysate degradation).
  • Experimental Design : For in vivo studies, use tissue-specific PIKFYVE knockout models and controls for off-target effects (e.g., rAAV vector capsid variability in transduced mice ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.